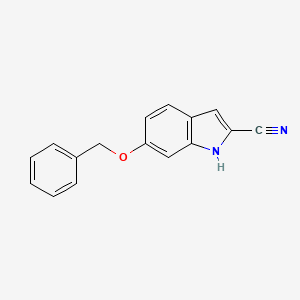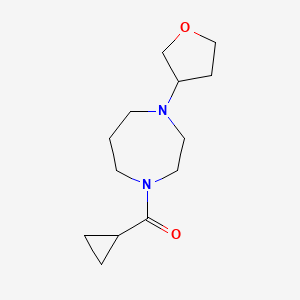
Cyclopropyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Cyclopropyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" appears to be a complex molecule that may be related to the field of medicinal chemistry due to its structural features which include a cyclopropyl group and a diazepane ring. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related cyclopropyl-containing compounds.
Synthesis Analysis
The first paper discusses a diastereoselective synthesis method for cyclopropane amino acids, which are structurally related to the compound . The method involves a one-pot cyclopropanation of dehydroamino acids using diazo compounds generated in situ from tosylhydrazone salts. This process yields cyclopropane amino acid derivatives with good E selectivity and can be used to synthesize various biologically active compounds, such as anti-Parkinson agents and natural products like coronamic acid .
Molecular Structure Analysis
Cyclopropane amino acids, similar to the compound of interest, have a three-membered cyclopropane ring which is known for its ring strain and reactivity. The presence of a diazepane ring, which is a seven-membered nitrogen-containing heterocycle, suggests potential for complex interactions and biological activity. The stereochemistry of such compounds is crucial, as evidenced by the selective synthesis of E and Z isomers in the first paper .
Chemical Reactions Analysis
The second paper provides an example of synthesizing phenyl cyclopropyl methanones, which share the cyclopropyl methanone core with the compound . The synthesis is performed by reacting aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF/DMF, using NaH/TBAB as reagents. This method yields high-purity compounds that can be further reduced to alcohols or methylenes . These reactions are relevant as they may be applicable or adaptable to the synthesis of "Cyclopropyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone".
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the specific compound , they do provide information on the properties of structurally related compounds. Cyclopropyl groups are known for their high ring strain, which can affect the stability and reactivity of the molecule. The diazepane ring can contribute to the solubility and potential for hydrogen bonding. The anti-tubercular activity of the phenyl cyclopropyl methanones mentioned in the second paper suggests that the cyclopropyl methanone moiety can impart significant biological activity, which could be relevant for the compound of interest .
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. Specific safety and hazard information would depend on the exact structure of the compound .
Zukünftige Richtungen
The study of compounds containing these types of rings is an active area of research in organic and medicinal chemistry. Future work could involve exploring the reactivity of this compound, studying its interactions with biological targets, or investigating its potential uses in medicine or other fields .
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-2-3-11)15-6-1-5-14(7-8-15)12-4-9-17-10-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDDXOKDPDQOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)
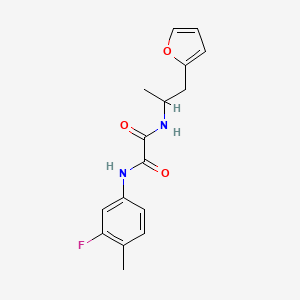
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)
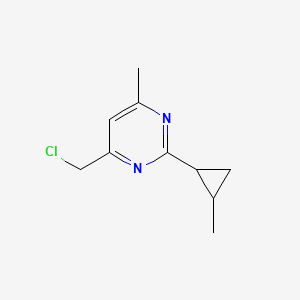
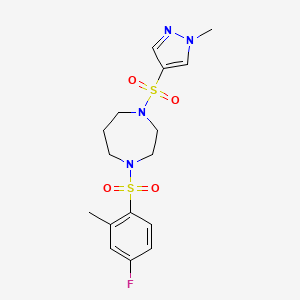
![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)
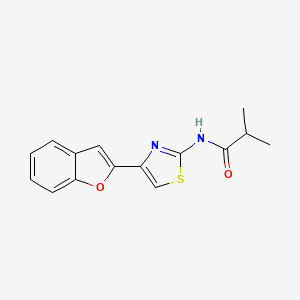

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)
![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)


